molecular formula C12H13N3 B2680332 N2-(4-Methylphenyl)-2,3-pyridinediamine CAS No. 70358-38-2

N2-(4-Methylphenyl)-2,3-pyridinediamine

Cat. No.: B2680332
CAS No.: 70358-38-2
M. Wt: 199.257
InChI Key: NRRYCBFHCDAHCV-UHFFFAOYSA-N
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Description

N2-(4-Methylphenyl)-2,3-pyridinediamine is an organic compound that belongs to the class of aromatic amines This compound features a pyridine ring substituted with a 4-methylphenyl group and two amino groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Methylphenyl)-2,3-pyridinediamine typically involves the reaction of 4-methylphenylamine with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methylphenylamine reacts with 2,3-dichloropyridine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Methylphenyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridinediamine derivatives depending on the reagents used.

Scientific Research Applications

N2-(4-Methylphenyl)-2,3-pyridinediamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its aromatic structure and reactivity.

Mechanism of Action

The mechanism of action of N2-(4-Methylphenyl)-2,3-pyridinediamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-Methylphenyl)-2,3-pyrimidinediamine: Similar structure but with a pyrimidine ring instead of pyridine.

    N2-(4-Methylphenyl)-2,3-pyrazinediamine: Contains a pyrazine ring.

    N2-(4-Methylphenyl)-2,3-pyrrolidinediamine: Features a pyrrolidine ring.

Uniqueness

N2-(4-Methylphenyl)-2,3-pyridinediamine is unique due to its specific substitution pattern and the presence of both amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-N-(4-methylphenyl)pyridine-2,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRYCBFHCDAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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